ent-13,16beta,17-Trihydroxykauran-19-oic acid
Overview
Description
ent-13,16beta,17-Trihydroxykauran-19-oic acid: is a natural product that belongs to the class of diterpenoids. The compound has a molecular formula of C20H32O5 and a molecular weight of 352.47 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ent-13,16beta,17-Trihydroxykauran-19-oic acid typically involves the extraction from natural sources, such as plants. The compound can be isolated using various chromatographic techniques. Specific synthetic routes and reaction conditions are not widely documented, indicating that the primary method of obtaining this compound is through natural extraction .
Industrial Production Methods: Industrial production methods for this compound are not well-established due to its natural origin. The compound is primarily produced in small quantities for research purposes .
Chemical Reactions Analysis
Types of Reactions: ent-13,16beta,17-Trihydroxykauran-19-oic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, ent-13,16beta,17-Trihydroxykauran-19-oic acid is used as a starting material for synthesizing various derivatives.
Biology: In biological research, the compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties .
Industry: In the industrial sector, the compound is used in the development of natural product-based pharmaceuticals and other bioactive compounds .
Mechanism of Action
The mechanism of action of ent-13,16beta,17-Trihydroxykauran-19-oic acid involves its interaction with specific molecular targets and pathways. The compound has been shown to exhibit antihyperglycemic activity, which is believed to be mediated through its effects on glucose metabolism pathways. Additionally, it may interact with various enzymes and receptors involved in inflammatory and antimicrobial responses .
Comparison with Similar Compounds
ent-16beta,17-Dihydroxy-9(11)-kauren-19-oic acid: This compound is also a diterpenoid with similar structural features and biological activities.
ent-Atisane diterpenoids: These compounds share structural similarities with ent-13,16beta,17-Trihydroxykauran-19-oic acid and exhibit comparable bioactivities.
Uniqueness: this compound is unique due to its specific hydroxylation pattern and its potential therapeutic applications in metabolic disorders. Its distinct structure allows for targeted interactions with specific molecular pathways, making it a valuable compound for research and development.
Properties
IUPAC Name |
13,14-dihydroxy-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-16-6-3-7-17(2,15(22)23)13(16)4-8-18-10-19(24,9-5-14(16)18)20(25,11-18)12-21/h13-14,21,24-25H,3-12H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRULLYCOZJRREB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(C4)(CO)O)O)(C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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